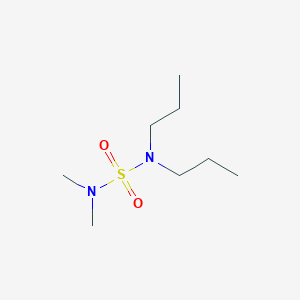

N,N-dimethyl-N',N'-dipropylsulfamide

Description

N,N-dimethyl-N’,N’-dipropylsulfamide is an organic compound with a unique structure that includes both dimethyl and dipropyl groups attached to a sulfamide core

Propriétés

IUPAC Name |

N-(dimethylsulfamoyl)-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2S/c1-5-7-10(8-6-2)13(11,12)9(3)4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJXGGKJLSLZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969403 | |

| Record name | N,N-Dimethyl-N',N'-dipropylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5433-37-4 | |

| Record name | NSC13333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-N',N'-dipropylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’,N’-dipropylsulfamide typically involves the reaction of dimethylamine and dipropylamine with sulfuryl chloride. The reaction conditions often require a controlled environment to ensure the proper formation of the sulfamide bond. The general reaction can be represented as follows:

[ \text{(CH}_3\text{)}_2\text{NH} + \text{(C}_3\text{H}_7\text{)}_2\text{NH} + \text{SO}_2\text{Cl}_2 \rightarrow \text{N,N-dimethyl-N’,N’-dipropylsulfamide} + \text{HCl} ]

Industrial Production Methods:Activité Biologique

N,N-Dimethyl-N',N'-dipropylsulfamide (commonly referred to as DMS) is a compound with significant biological activity, particularly in the context of its pharmacological and toxicological properties. This article provides a comprehensive overview of the biological activity of DMS, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMS is a sulfonamide derivative characterized by the following chemical structure:

- Chemical Formula : CHNS

- Molecular Weight : 218.36 g/mol

- CAS Number : 111-38-8

Pharmacological Activity

DMS has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research indicates that DMS may exert its effects through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : DMS has shown the ability to inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

- Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

Toxicological Profile

The toxicological profile of DMS is crucial for understanding its safety and risk assessment. Studies have demonstrated several key findings:

- Acute Toxicity : In animal studies, DMS was administered at varying doses to assess acute toxicity. The reported LD50 values suggest moderate toxicity, with significant effects observed at higher doses.

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 1000 | Sedation, lethargy |

| Chronic Toxicity | Mice | 200 | Liver damage |

- Carcinogenic Potential : Long-term exposure studies have indicated that DMS may have carcinogenic effects in certain animal models. For example, a study involving B6C3F1 mice showed an increased incidence of liver tumors at high doses (60 mg/kg) over a prolonged period .

Case Studies

Several case studies highlight the clinical implications of DMS exposure:

- Occupational Exposure : A study reported cases of workers exposed to DMS in industrial settings developing respiratory issues and skin sensitization. Symptoms included dermatitis and respiratory distress.

- Environmental Impact : DMS has been identified as a contaminant in aquatic environments, raising concerns about its effects on marine life. Long-lasting effects on aquatic organisms have been documented, prompting regulatory scrutiny .

Research into the mechanisms by which DMS exerts its biological effects includes:

- Enzyme Inhibition : DMS is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Interaction : It may interact with specific receptors that modulate pain perception and inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.